molecular formula C14H9IN2 B14804355 4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile

4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile

Cat. No.: B14804355
M. Wt: 332.14 g/mol
InChI Key: IVKHXRHCNKRNLB-UHFFFAOYSA-N
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Description

4-{[(4-iodophenyl)imino]methyl}benzonitrile is a chemical compound with the molecular formula C14H9IN2. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

The synthesis of 4-{[(4-iodophenyl)imino]methyl}benzonitrile typically involves the reaction of 4-iodoaniline with 4-hydroxybenzaldehyde in the presence of a solvent such as ethanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the Schiff base. The product is then recrystallized from ethanol to obtain pure 4-{[(4-iodophenyl)imino]methyl}benzonitrile .

Chemical Reactions Analysis

4-{[(4-iodophenyl)imino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-{[(4-iodophenyl)imino]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-iodophenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The iodine atom can also participate in halogen bonding, which can influence the compound’s activity .

Comparison with Similar Compounds

4-{[(4-iodophenyl)imino]methyl}benzonitrile can be compared with other Schiff bases and halogenated aromatic compounds. Similar compounds include:

The uniqueness of 4-{[(4-iodophenyl)imino]methyl}benzonitrile lies in its specific structural features, such as the presence of both an imine group and an iodine atom, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H9IN2

Molecular Weight

332.14 g/mol

IUPAC Name

4-[(4-iodophenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C14H9IN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H

InChI Key

IVKHXRHCNKRNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)C#N

Origin of Product

United States

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